molecular formula C9H12N2O2 B6202129 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde CAS No. 1783632-71-2

1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde

Cat. No.: B6202129
CAS No.: 1783632-71-2
M. Wt: 180.2
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Description

1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde is a heterocyclic compound that features a unique pyrano-pyrazole structure

Preparation Methods

The synthesis of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can form the pyrazole ring, which is then subjected to further cyclization with an aldehyde to form the pyrano-pyrazole structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:

    1-Methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde: This compound has a similar structure but with a methyl group instead of an ethyl group, which may result in different chemical and biological properties.

    1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid:

Properties

CAS No.

1783632-71-2

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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